molecular formula C5H5NO4 B7900587 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid

Cat. No.: B7900587
M. Wt: 143.10 g/mol
InChI Key: NUJUMFRWMDHCDX-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound containing an oxazole ring substituted with a hydroxymethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable α-hydroxy ketone and an amino acid derivative, the oxazole ring can be formed through a cyclization reaction facilitated by a dehydrating agent .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group yields 2-(Carboxymethyl)-1,3-oxazole-4-carboxylic acid, while reduction of the oxazole ring can produce various reduced oxazole derivatives .

Scientific Research Applications

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Hydroxymethyl)-1,3-oxazole-4-carboxylic acid is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields .

Properties

IUPAC Name

2-(hydroxymethyl)-1,3-oxazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO4/c7-1-4-6-3(2-10-4)5(8)9/h2,7H,1H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUJUMFRWMDHCDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(O1)CO)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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